molecular formula C9H10F7I B13831577 cis-1-(Heptafluoropropyl)-2-iodocyclohexane

cis-1-(Heptafluoropropyl)-2-iodocyclohexane

Katalognummer: B13831577
Molekulargewicht: 378.07 g/mol
InChI-Schlüssel: OPDPCHBOZHWKOZ-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-1-(Heptafluoropropyl)-2-iodocyclohexane: is a chemical compound with the molecular formula C9H10F7I and a molecular weight of 378.07 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an iodine atom and a heptafluoropropyl group in a cis configuration. It is primarily used in research settings and has various applications in chemistry and related fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Heptafluoropropyl)-2-iodocyclohexane typically involves the iodination of a cyclohexane derivative. One common method includes the reaction of a cyclohexane precursor with iodine and a fluorinated alkyl group under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: cis-1-(Heptafluoropropyl)-2-iodocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chlorine can yield cis-1-(Heptafluoropropyl)-2-chlorocyclohexane .

Wirkmechanismus

The mechanism by which cis-1-(Heptafluoropropyl)-2-iodocyclohexane exerts its effects involves its interaction with specific molecular targets. The heptafluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The iodine atom can participate in various chemical reactions, facilitating the formation of new compounds or modifying existing ones .

Vergleich Mit ähnlichen Verbindungen

  • cis-1-Chloro-2-(heptafluoropropyl)cyclohexane
  • cis-1-Bromo-2-(heptafluoropropyl)cyclohexane
  • cis-1-Fluoro-2-(heptafluoropropyl)cyclohexane

Comparison: cis-1-(Heptafluoropropyl)-2-iodocyclohexane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity compared to chlorine, bromine, and fluorine result in different chemical behavior and reactivity patterns .

Eigenschaften

Molekularformel

C9H10F7I

Molekulargewicht

378.07 g/mol

IUPAC-Name

(1S,2S)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane

InChI

InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6+/m1/s1

InChI-Schlüssel

OPDPCHBOZHWKOZ-RITPCOANSA-N

Isomerische SMILES

C1CC[C@@H]([C@@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I

Kanonische SMILES

C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.